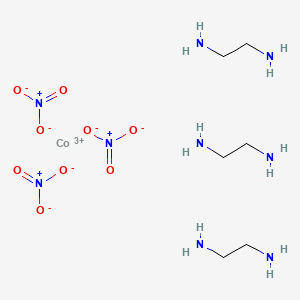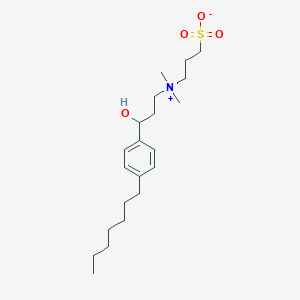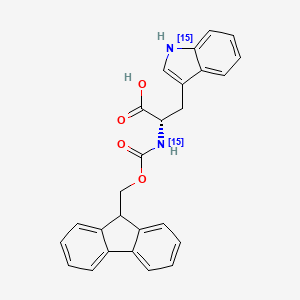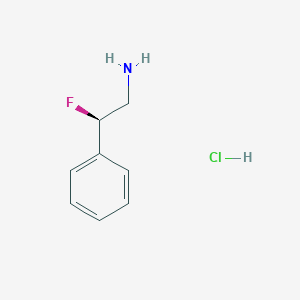![molecular formula C34H28Cl2FeNiP2 B12059318 [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%](/img/structure/B12059318.png)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) is an organometallic compound widely used as a catalyst in various synthetic applications. This compound features a ferrocene moiety in its backbone, which imparts unique properties to the molecule. It is commonly employed in homogeneous catalysis, particularly in cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) typically involves the reaction of [1,1’-Bis(diphenylphosphino)ferrocene] with nickel(II) chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity .
化学反応の分析
Types of Reactions
[1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) undergoes several types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the nickel center, increasing its oxidation state.
Reductive Elimination: The reverse of oxidative addition, where the nickel center reduces its oxidation state by eliminating a molecule.
Substitution: Ligands on the nickel center can be replaced by other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkylzinc reagents, acetonitrile, and benzonitrile. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions often yield substituted aromatic compounds .
科学的研究の応用
[1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) has a wide range of applications in scientific research:
作用機序
The mechanism by which [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) exerts its catalytic effects involves the coordination of the nickel center with substrates, facilitating various reactions. The ferrocene moiety provides stability and electronic properties that enhance the reactivity of the nickel center .
類似化合物との比較
Similar Compounds
[1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): Similar in structure but with palladium instead of nickel, used in similar catalytic applications.
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II): Another nickel-based catalyst with a different ligand structure.
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II): Similar to the ethane derivative but with a longer carbon chain.
Uniqueness
The uniqueness of [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) lies in its ferrocene backbone, which imparts unique electronic properties and stability, making it highly effective in catalytic applications .
特性
分子式 |
C34H28Cl2FeNiP2 |
|---|---|
分子量 |
684.0 g/mol |
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;;+2/p-2 |
InChIキー |
NSSWUOVWGSDARH-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Ni]Cl.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)


![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)

